2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-(trifluoromethyl)piperidin-1-yl group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in drug discovery . The trifluoromethyl (CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-6-16(7-3-8)9-14-4-1-5-15-9/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKAPUCINNBJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:
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Chlorination : Reaction with POCl₃ at 110°C replaces hydroxyl groups with chlorine, forming 4-chloro derivatives (analogous to methods in ).
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Amination : Primary/secondary amines react at C-2 or C-4 positions under microwave irradiation (60–120°C), yielding substituted pyrimidines with moderate-to-high efficiency (e.g., 70–90% yields) .
Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6 h | 85–92 | |
| Amination | R-NH₂, MW, 80°C | 70–90 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:
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Suzuki–Miyaura : Boronic acids couple at C-5 using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12 h), achieving 65–78% yields .
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Buchwald–Hartwig : Aryl halides react with amines at C-4 with Xantphos/Pd₂(dba)₃, yielding diarylamines (55–70%) .
Cyclization Reactions
The piperidine moiety participates in ring-forming reactions:
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Intramolecular Cyclization : Heating with K₂CO₃ in DMF forms fused bicyclic structures (e.g., pyrimido[1,2-a]piperidines) in 60–75% yields .
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Heterocycle Fusion : Reactions with 1,3-diketones or α,β-unsaturated carbonyls generate pyrazolo[1,5-a]pyrimidines under ultrasound (40 kHz, 50°C) .
Functionalization of the Piperidine Group
The 4-(trifluoromethyl)piperidine substituent undergoes selective modifications:
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N-Alkylation : Treatment with alkyl halides (K₂CO₃, DMF, 60°C) produces quaternary ammonium salts (80–88% yields) .
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Oxidation : mCPBA oxidizes the piperidine ring to N-oxide derivatives, enhancing solubility (72–85%) .
Example :
text**Synthesis of N-Oxide Derivative** 1. Dissolve 2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (1 eq) in CH₂Cl₂. 2. Add mCPBA (1.2 eq) at 0°C. 3. Stir at 25°C for 6 h. 4. Purify via column chromatography (hexanes/EtOAc 3:1). *Yield*: 82% [2][9].
Electrophilic Aromatic Substitution
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Iodination : NIS/AgOTf introduces iodine at the para position (65% yield).
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Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives (58%).
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies highlight critical modifications:
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Pyrimidine C-2 Substitution : Replacing hydrogen with cyano (-CN) improves kinase inhibition (IC₅₀: 72 nM → 27 nM) .
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Piperidine N-Substitution : Morpholine or hydroxypyrrolidine groups enhance solubility and target engagement .
| Modification | Biological Impact | Citation |
|---|---|---|
| C-2 Cyano Addition | 10× potency increase in kinase assays | |
| N-Hydroxypyrrolidine | Improved CNS penetration |
Scientific Research Applications
Medicinal Chemistry
Drug Development
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine serves as a crucial building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and distribution. This compound has been incorporated into the design of various drug candidates targeting diseases such as cancer, metabolic disorders, and neurodegenerative diseases.
Case Study: Antagonists of Retinol Binding Protein 4
Recent studies have highlighted the compound's role in developing bispecific antagonists targeting retinol binding protein 4 (RBP4), which is implicated in metabolic syndromes. These antagonists exhibit significant potency in lowering plasma RBP4 levels and preventing aggregation of transthyretin (TTR), showing promise for treating conditions like age-related macular degeneration (AMD) .
Biological Research
Enzyme Interactions
The structural features of this compound make it a valuable candidate for studying enzyme interactions. Its ability to form hydrogen bonds and π-π interactions allows it to bind effectively to various biological targets, modulating pathways involved in disease processes.
Anticancer Activity
Novel derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives were tested against cancer cell lines, demonstrating moderate activity compared to standard chemotherapeutics . This suggests that modifications of the base structure can lead to enhanced efficacy.
Material Science
Development of New Materials
Beyond biological applications, this compound is being explored for its potential in creating new materials with unique properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance, making these compounds suitable for advanced applications in coatings and polymers.
Data Table: Properties and Activities
| Property/Activity | Description |
|---|---|
| Molecular Structure | Contains a pyrimidine ring with a trifluoromethyl piperidine moiety |
| Lipophilicity | Enhanced due to trifluoromethyl group |
| Biological Targets | RBP4, various cancer cell lines |
| Pharmacological Activities | Anticancer, metabolic regulation |
| Material Properties | Improved thermal stability, chemical resistance |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and pyrimidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity The trifluoromethyl group in the target compound and its brominated analog () significantly increases molecular weight and lipophilicity compared to simpler analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This enhances membrane permeability and resistance to oxidative metabolism, a common strategy in CNS drug design. Amino groups (e.g., in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) improve water solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives .
The target compound’s simpler structure (MW = 231.22) aligns better with Lipinski’s rule of five, suggesting superior drug-likeness .
Synthetic Utility Piperidine-linked propanol derivatives () serve as precursors for introducing flexible side chains into pyrimidine scaffolds, enabling modular synthesis of analogs with varied pharmacological profiles .
Biological Activity
2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Structural Overview
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. The trifluoromethyl group is known to enhance the lipophilicity and stability of organic compounds, which may contribute to the biological activity of this molecule.
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have shown promising antimicrobial activities. A study highlighted that various pyrimidine compounds exhibit significant in vitro activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by increasing the compound's interaction with microbial targets .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 0.8 - 6.25 |
| Novel Pyrimidine Derivative | C. albicans | 5 - 10 |
| Other Pyrimidine Compounds | Various Gram-positive | 1 - 15 |
Cytotoxicity and Antitumor Activity
Research has indicated that certain pyrimidine derivatives possess cytotoxic properties against cancer cell lines. For instance, compounds derived from the pyrimidine structure have been evaluated for their inhibitory effects on cancer cell proliferation. The SAR studies suggest that modifications to the piperidine ring can significantly influence the cytotoxicity profile .
Table 2: Cytotoxicity Data of Selected Pyrimidines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Other Pyrimidine Derivative | MCF7 | 10 |
| Steroidal Pyrimidines | Gastric Cancer | 12 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in cell signaling pathways and microbial metabolism. For example, some studies have shown that pyrimidines can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including the trifluoromethyl-substituted variant. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : In vitro studies involving human cancer cell lines demonstrated that this compound could inhibit cell growth effectively, supporting its potential as an antitumor agent. The IC50 values obtained were promising compared to existing chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with halogenated pyrimidines under basic conditions (e.g., NaOH in dichloromethane) to form the target compound. Reaction optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and purification via column chromatography. Safety protocols, such as using inert atmospheres and proper waste disposal, are critical .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data to verify functional groups and connectivity.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What safety precautions are essential when handling trifluoromethyl-substituted piperidine-pyrimidine hybrids?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Management : Segregate halogenated/organic waste and collaborate with certified disposal agencies .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?
- Methodological Answer : SC-XRD provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example, in related pyrimidine-piperidine hybrids, SC-XRD confirmed chair conformations of the piperidine ring and dihedral angles between aromatic systems. Data collection at 298 K with a Mo-Kα source ( Å) and refinement using SHELXL software are standard protocols .
Q. What strategies are effective in addressing discrepancies between computational (DFT) and experimental spectral data for trifluoromethylated pyrimidines?
- Methodological Answer :
- Vibrational Frequency Analysis : Compare experimental IR spectra with DFT-calculated frequencies (e.g., B3LYP/6-31G* level). Adjust scaling factors to account for anharmonicity.
- NMR Chemical Shift Predictions : Use software like ACD/Labs or Gaussian-NMR to model shielding effects, especially for F nuclei, which are sensitive to electronic environments .
Q. How can researchers profile impurities in this compound batches, and what analytical techniques are most robust?
- Methodological Answer :
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts or unreacted intermediates) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
- Reference Standards : Use pharmacopeial guidelines (e.g., USP/EP) to quantify impurities. For example, EP Impurity E (CAS 1346602-28-5) is structurally analogous and can serve as a comparator .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against kinases or GPCRs using fluorescence polarization or radiometric assays.
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
